molecular formula C13H10O B092110 3-(1-Naphthyl)-2-propyn-1-ol CAS No. 16176-22-0

3-(1-Naphthyl)-2-propyn-1-ol

Cat. No.: B092110
CAS No.: 16176-22-0
M. Wt: 182.22 g/mol
InChI Key: FARRJNMECLDKPD-UHFFFAOYSA-N
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Description

3-(1-Naphthyl)-2-propyn-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C13H10O and its molecular weight is 182.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Photochromic Materials Synthesis

Researchers have studied the synthesis of photochromic materials using compounds similar to 3-(1-Naphthyl)-2-propyn-1-ol. Tanaka et al. (2000) described a one-pot synthesis method for photochromic naphthopyrans in the solid state, utilizing a p-TsOH-catalyzed condensation reaction that involves compounds structurally related to this compound (Tanaka, Aoki, Hosomi, & Ohba, 2000). This research demonstrates the compound's utility in developing materials with light-responsive properties, applicable in creating smart windows and optical storage devices.

Stereoselective Glycosylation

Crich and Wu (2006) introduced the (1-naphthyl)propargyl group as a novel protecting group for alcohol in the context of stereoselective glycosylation. This group, related to this compound, showcased its utility in achieving beta-selective glycosylation reactions, highlighting its potential in the synthesis of complex sugar derivatives (Crich & Wu, 2006).

Advanced Organic Synthesis Techniques

The compound and its derivatives have been utilized in advanced organic synthesis techniques. Funayama et al. (2005) discussed the regio- and stereoselective homocoupling of gamma-arylated tert-propargyl alcohols, a process that could potentially involve this compound, leading to the production of fluorescent dihydrofuran derivatives (Funayama, Satoh, & Miura, 2005). Such reactions are pertinent in the synthesis of organic compounds with specific fluorescent properties, useful in material science and biological labeling.

Catalytic Oxidative Cyclization

The catalytic oxidative cyclization of 2-ethenyl-1-(prop-2'-yn-1'-ol)benzenes to naphthyl aldehydes and ketones, involving compounds akin to this compound, was investigated by Taduri et al. (2007). This study underscored the efficiency of using platinum and gold catalysis for the synthesis of complex naphthyl derivatives, which are valuable in the pharmaceutical and materials science fields (Taduri, Sohel, Cheng, Lin, & Liu, 2007).

Properties

IUPAC Name

3-naphthalen-1-ylprop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-3,5-7,9,14H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARRJNMECLDKPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90464692
Record name 3-(1-Naphthyl)-2-propyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16176-22-0
Record name 3-(1-Naphthyl)-2-propyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred solution of de-gassed 1-iodonaphthalene (10.00 g, 39.36 mmol), propargyl alcohol (2.25 g, 40.15 mmol, 1.02 eq.), triethylamine (7.97 g, 78.72 mmol, 2 eq.) and copper iodide (0.02 g, 0.12 mmol, 0.3 mol %) in tetrahydrofuran (30 mL) was added bis(triphenylphosphine)palladium(II) chloride (0.05 g, 0.07 mmol, 0.18 mol %). The mixture was stirred at 35° C. under an atmosphere of nitrogen for 19 h. The mixture was concentrated in vacuo to afford a black tar residue. The residue was purified by flash chromatography (SiO2, ethyl acetate:petroleum ether 40-60; 30%:70%) to afford the desired compound as a yellow oil (3.51 g, 49%). 1H NMR (400 MHz, CDCl3) δ ppm 4.64 (2H, s, CH2), 7.38-7.40 (3H, m, ArH), 7.64 (1H, m, ArH), 7.79 (1H, d, J=8.0 Hz, ArH), 7.81 (1H, d, J 8.0 Hz, ArH), 8.32 (1H, d, J 8.0 Hz, ArH).
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10 g
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7.97 g
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30 mL
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Yield
49%

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